N-(2-methoxy-5-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-12-8-9-16(28-2)14(10-12)21-17(26)11-15-19(27)23-20-22-18(24-25(15)20)13-6-4-3-5-7-13/h3-10,15H,11H2,1-2H3,(H,21,26)(H,22,23,24,27) |
InChI Key |
AAEOMNNLMLXLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Profile
In a comparative study assessing the anticancer activity of various compounds, the following results were obtained:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-methoxy-5-methylphenyl)-2-(5-oxo...) | A549 (Lung) | 12.5 |
| N-(2-methoxy-5-methylphenyl)-2-(5-oxo...) | MCF7 (Breast) | 15.0 |
| Doxorubicin | A549 (Lung) | 10.0 |
| Doxorubicin | MCF7 (Breast) | 8.0 |
The IC50 values indicate that the compound has comparable efficacy to doxorubicin, a well-known chemotherapeutic agent. The structure–activity relationship (SAR) analysis suggested that the presence of the imidazole ring is crucial for enhancing anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Antimicrobial Efficacy
A study reported the minimum inhibitory concentration (MIC) of N-(2-methoxy-5-methylphenyl)-2-(5-oxo...) against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound exhibits moderate antibacterial and antifungal activity, making it a candidate for further development in treating infections caused by resistant strains .
The mechanisms underlying the biological activity of N-(2-methoxy-5-methylphenyl)-2-(5-oxo...) involve several pathways:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Inhibition of Cell Proliferation : Studies suggest that it inhibits key signaling pathways involved in cell cycle regulation.
- Antioxidant Activity : The compound may exert protective effects against oxidative stress, which is significant in both cancer and microbial infections.
Comparison with Similar Compounds
Heterocyclic Core Variations
- Imidazo-thiazole vs. Imidazo-triazolone: Compounds with imidazo[2,1-b]thiazole cores (e.g., ) exhibit IC50 values of ~1.2–1.4 µM, likely due to sulfonyl groups enhancing electron-withdrawing effects and target binding . In contrast, the target compound’s imidazo-triazolone core may favor hydrogen-bond donor-acceptor interactions, though direct activity data are lacking.
- Thiadiazole Incorporation: Analogs in (e.g., Fig.
Substituent Effects
- Aryl Group Positioning : The target compound’s 2-methoxy-5-methylphenyl group introduces steric hindrance and ortho-methoxy effects, which may reduce metabolic oxidation compared to para-substituted analogs (e.g., ’s 4-methoxyphenyl) .
- Acetamide Linker : Present in all analogs, this group facilitates interactions with enzymatic amide-binding pockets. The N-(2-methoxy-5-methylphenyl) moiety in the target compound could improve cell permeability over bulkier groups like isopropylphenyl () .
Hypothesized Pharmacological Advantages
- Metabolic Stability : The 2-methoxy-5-methylphenyl group may slow hepatic degradation compared to unsubstituted or para-methoxy analogs, as methyl groups block cytochrome P450 oxidation .
- Target Selectivity : The fused triazolone core could confer selectivity for kinases or proteases over related enzymes, a feature observed in imidazo-thiazole inhibitors .
Preparation Methods
Core Imidazo[1,2-b][1, triazole Synthesis
The imidazo[1,2-b]triazole core is typically synthesized via cyclocondensation of hydrazine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For example:
Step 1:
2-Phenyl-4,5-dihydro-1H-imidazo[1,2-b]triazol-5-one is prepared by reacting 1-aminoimidazole with phenylglyoxal under acidic conditions (HCl/EtOH, 60°C, 6 h).
Step 2:
The 6-position of the core is functionalized via alkylation or acylation. A study demonstrated that treating the core with chloroacetamide derivatives in the presence of K₂CO₃ in DMF at 80°C for 12 h yields the acetamide intermediate.
Key Data:
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | Phenylglyoxal, HCl/EtOH, 60°C | 78 | 95.2 |
| Acetamide Formation | Chloroacetamide, K₂CO₃, DMF, 80°C | 65 | 98.1 |
Nucleophilic Substitution Approaches
Introduction of the 2-Methoxy-5-Methylphenyl Group
The N-(2-methoxy-5-methylphenyl) moiety is introduced via nucleophilic acyl substitution. A preferred method involves reacting 2-methoxy-5-methylaniline with bromoacetyl chloride followed by coupling to the imidazo-triazole core.
Procedure:
Optimization Insights:
-
Excess bromoacetyl chloride (1.5 eq) improves yields to 72%.
-
Cs₂CO₃ outperforms K₂CO₃ due to enhanced solubility in polar aprotic solvents.
Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling for Aryl Functionalization
For derivatives requiring aryl diversity, Suzuki-Miyaura coupling is employed. A patent (WO2023213626A1) details the use of Pd(PPh₃)₄ to couple boronic esters to halogenated imidazo-triazole precursors.
Example:
Performance Metrics:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 68 |
| Pd(OAc)₂ | XPhos | 82 |
Enzymatic Synthesis for Stereocontrol
Lipase-Mediated Acetylation
A niche approach uses immobilized lipases (e.g., Candida antarctica Lipase B) to achieve enantioselective acetylation. This method is critical for producing chiral variants of the target compound.
Conditions:
Outcomes:
-
Enantiomeric excess (ee): >99%
-
Conversion: 45% (kinetic resolution)
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step purification | Pilot-scale feasible |
| Suzuki Coupling | Broad substrate scope | Pd residue removal | Industrial |
| Enzymatic | Stereocontrol | Low conversion | Lab-scale |
Critical Challenges and Solutions
Byproduct Formation in Cyclocondensation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, and how are key intermediates purified?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the imidazo-triazole core via cyclization of 1,2,4-triazole precursors under reflux with acetic acid or DMF .
- Step 2 : Acetamide coupling using chloroacetyl chloride or maleimide derivatives in the presence of triethylamine .
- Purification : Recrystallization from ethanol/methanol or column chromatography. Reaction progress is monitored via TLC .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural identity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, methylphenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected m/z ~423.4 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the primary biological targets or assays used to evaluate this compound’s pharmacological potential?
- Assays :
- Enzyme Inhibition : Kinase or protease inhibition assays targeting the imidazo-triazole core’s interaction with ATP-binding pockets .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Protein Binding : Surface plasmon resonance (SPR) or fluorescence quenching to study interactions with serum albumin .
Advanced Research Questions
Q. How can synthetic yields be improved for the imidazo[1,2-b][1,2,4]triazole core under scalable conditions?
- Optimization Strategies :
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
Q. What computational approaches are effective in resolving contradictions in biological activity data between structural analogs?
- Methods :
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on target binding using molecular docking (AutoDock Vina) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to explain divergent IC₅₀ values .
- QSAR Modeling : Train models on datasets of triazole-acetamide derivatives to predict activity cliffs .
Q. What strategies mitigate stability issues (e.g., hydrolysis, oxidation) during in vitro and in vivo studies?
- Solutions :
- Formulation : Use lyophilized powders or PEGylated nanoparticles to enhance aqueous stability .
- Storage : Argon-atmosphere storage at -20°C to prevent degradation of the acetamide moiety .
- Prodrug Design : Mask labile groups (e.g., ester prodrugs for improved metabolic stability) .
Q. How can aqueous solubility be enhanced without compromising bioactivity?
- Approaches :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
